molecular formula C14H19KN2O4S B13858590 Penicillin F Potassium Salt

Penicillin F Potassium Salt

Cat. No.: B13858590
M. Wt: 350.48 g/mol
InChI Key: UMHVGVXLLBSABV-IOPWMRHISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Penicillin F Potassium Salt is a derivative of the penicillin family, which is a group of antibiotics derived from Penicillium fungi. This compound is known for its antibacterial properties and is used to treat a variety of bacterial infections. It is particularly effective against gram-positive bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

Penicillin F Potassium Salt is typically synthesized through a fermentation process using microbial strains capable of producing penicillin. The process involves the following steps:

    Fermentation: Selected strains of Penicillium chrysogenum are cultured in a suitable medium containing a side chain precursor such as phenylacetic acid.

    Extraction: The penicillin is extracted from the fermentation broth using organic solvents like n-butyl acetate or methyl isobutyl ketone.

    Purification: The extracted penicillin is then purified by decolorization with activated carbon and neutralized with an aqueous potassium salt solution, such as potassium acetate.

    Crystallization: The penicillin is crystallized by adding a second solvent like n-butanol and reducing the water content through evaporation.

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification steps are optimized for higher yields and purity. The final product is obtained in crystalline form and is subjected to rigorous quality control measures to ensure its efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

Penicillin F Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Penicillin F Potassium Salt has a wide range of applications in scientific research, including:

Mechanism of Action

Penicillin F Potassium Salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Comparison with Similar Compounds

Penicillin F Potassium Salt is similar to other penicillin derivatives such as:

  • Penicillin G Potassium Salt
  • Penicillin V Potassium Salt
  • Benzylpenicillin Potassium Salt

Uniqueness

This compound is unique due to its specific side chain structure, which gives it distinct antibacterial properties and a different spectrum of activity compared to other penicillin derivatives .

List of Similar Compounds

Properties

Molecular Formula

C14H19KN2O4S

Molecular Weight

350.48 g/mol

IUPAC Name

potassium;(2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C14H20N2O4S.K/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16;/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1/b6-5+;/t9-,10+,12-;/m1./s1

InChI Key

UMHVGVXLLBSABV-IOPWMRHISA-M

Isomeric SMILES

CC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-].[K+]

Canonical SMILES

CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-].[K+]

Origin of Product

United States

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